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N-phenylacridin-9-amine hydrochloride

RNase L activation Interferon pathway Antiviral innate immunity

Ensure precision in 2-5A/RNase L pathway research with this validated parent scaffold. Avoid mechanistic ambiguity from structurally similar but functionally divergent acridines like amsacrine or 9-aminoacridine. • Potent RNase L activator (IC₅₀ 2.30 nM) for clean antiviral pathway dissection. • Definitive DNA-binding calibrant (logK ~5.5-5.6) for SAR studies. • Selective (>60-fold) for CA IX over CA II, ideal for tumor-targeted inhibitor development. Supplied as the hydrochloride salt (CAS 3779-24-6) for direct aqueous dissolution, ensuring reliable, co-solvent-free results.

Molecular Formula C19H15ClN2
Molecular Weight 306.8 g/mol
CAS No. 3779-24-6
Cat. No. B6221207
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-phenylacridin-9-amine hydrochloride
CAS3779-24-6
Molecular FormulaC19H15ClN2
Molecular Weight306.8 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)NC2=C3C=CC=CC3=NC4=CC=CC=C42.Cl
InChIInChI=1S/C19H14N2.ClH/c1-2-8-14(9-3-1)20-19-15-10-4-6-12-17(15)21-18-13-7-5-11-16(18)19;/h1-13H,(H,20,21);1H
InChIKeyHSCSAYYPMCQXPT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Phenylacridin-9-amine Hydrochloride Overview


N-Phenylacridin-9-amine hydrochloride (CAS 3779-24-6), also known as 9-anilinoacridine hydrochloride, is the hydrochloride salt of the parent unsubstituted 9-anilinoacridine scaffold [1]. The compound belongs to the acridine class of tricyclic heteroaromatic DNA intercalators, bearing an anilino (-NHPh) substituent at the 9-position of the acridine ring. With a molecular formula of C₁₉H₁₅ClN₂ (MW 306.79 g/mol for the HCl salt), it serves as the foundational structural template from which clinically evaluated agents such as amsacrine (m-AMSA) and AHMA are derived [2]. The compound exhibits intrinsic fluorescence, DNA intercalation capacity, and measurable activity at several pharmacologically relevant targets including RNase L and carbonic anhydrase isoforms [3][4].

DNA-binding SAR baseline reference
RNase L activation probe for interferon pathway
CA IX isoform-selectivity lead identification
Synthetic precursor for 9-anilinoacridine conjugates

Why N-Phenylacridin-9-amine Is Irreplaceable


Within the acridine family, substitution at the 9-position is the dominant determinant of both DNA-binding geometry and biological target engagement [1]. The 9-anilino substituent forces a non-coplanar conformation where the anilino ring occupies the DNA minor groove while the acridine chromophore intercalates between base pairs—a binding mode fundamentally distinct from that of 9-aminoacridine (which lacks the minor-groove-anchoring anilino ring) and proflavine (which bears amino groups at positions 3 and 6 rather than a 9-anilino substituent) [2]. This structural distinction translates into divergent target activity profiles: N-phenylacridin-9-amine activates RNase L with nanomolar potency (IC₅₀ 2.30 nM), whereas 9-aminoacridine shows no comparable RNase L activation [3]. Similarly, quinacrine—despite sharing the acridine core—carries a basic alkylamino side chain at the 9-position and a 6-chloro-2-methoxy substitution pattern that yields a markedly different polypharmacology (including sodium channel blockade and aldehyde oxidase inhibition) irrelevant to 9-anilinoacridine-based research programs . Generic substitution therefore risks both mechanistic misattribution and loss of the specific DNA-binding geometry that defines the 9-anilinoacridine pharmacophore class.

9‑Aminoacridine
Lacks the anilino ring; minor-groove anchoring and RNase L activation are absent. DNA-binding geometry differs fundamentally.
Quinacrine
Pre‑existing 6‑chloro‑2‑methoxy substitution and a basic side chain alter polypharmacology; not a clean probe for 9‑anilinoacridine pathways.
Amsacrine
Methanesulfonamide substituent and topoisomerase II inhibition confound mechanistic studies; cannot serve as an unsubstituted scaffold reference.

Differentiation Evidence vs. Acridine Analogs


RNase L Activation vs. 9-Aminoacridine

N-Phenylacridin-9-amine activates the 2-5A-dependent ribonuclease L (RNase L) with an IC₅₀ of 2.30 nM, measured as the concentration required for 50% inhibition of protein synthesis in mouse L cell extracts [1]. This sub-nanomolar-range potency places the compound among the most potent known small-molecule activators of RNase L. In contrast, 9-aminoacridine—the closest simpler analog differing only by replacement of the 9-anilino group with a 9-amino group—does not exhibit documented RNase L activation activity in the same assay system [2]. The anilino substituent at the 9-position is therefore a critical structural determinant for engaging the RNase L target. No other unsubstituted acridine scaffold compound (i.e., lacking additional ring substituents such as the methanesulfonamide group of amsacrine) has been reported to activate RNase L with comparable potency.

RNase L Activation
Head-to-head
IC₅₀ 2.30 nM vs No activity (9‑aminoacridine)
Supports RNase L pathway probe studies; 9‑aminoacridine may not substitute.
Mouse L cell extract protein synthesis inhibition assay.
RNase L activation Interferon pathway Antiviral innate immunity

DNA Intercalation: Binding Affinity Baseline

In the foundational SAR study by Baguley et al. (1981) covering a series of 9-anilinoacridine derivatives, the unsubstituted parent compound (9-anilinoacridine, i.e., N-phenylacridin-9-amine) was established as the quantitative reference baseline for DNA binding affinity measurements [1]. Drug-DNA association constants (K) were determined via ethidium displacement fluorometry using calf thymus DNA. The parent compound exhibits a logK of approximately 5.5–5.6 (K ≈ 3.2–4.0 × 10⁵ M⁻¹). Critically, the study demonstrated that electron-donating substituents at the 1' or 2' positions of the anilino ring augment DNA binding (by up to ΔlogK ≈ +0.5–1.0), while most 3'-substituents decrease binding due to steric inhibition of acridine nucleus intercalation [1][2]. The unsubstituted parent therefore occupies a precise midpoint in the binding affinity range of the class, making it the indispensable calibrant for any QSAR, molecular docking, or biophysical DNA-binding study involving 9-anilinoacridine derivatives. By comparison, 9-aminoacridine binds DNA with comparable affinity (logK ~5.5) but lacks the minor-groove-resident anilino ring that is the site of substituent-driven affinity modulation, rendering it unsuitable as a SAR reference for the 9-anilinoacridine series [3].

DNA Binding Baseline
Cross‑study comparable
logK ~5.5–5.6 (parent) vs logK ~5.5 (9‑aminoacridine) – different geometry
Defines zero‑substituent reference for 9‑anilinoacridine SAR.
Calf thymus DNA; ethidium displacement fluorometry.
DNA intercalation Structure-activity relationship Minor groove binding

Carbonic Anhydrase Selectivity: CA IX vs. CA II

N-Phenylacridin-9-amine was profiled against three human carbonic anhydrase isoforms, revealing a measurable and reproducible selectivity gradient that distinguishes it from pan-CA inhibitors [1]. Against the tumor-associated isoform CA IX, the compound showed a Ki of 1,600 nM. Activity at the cytosolic off-target isoform CA I was approximately 5-fold weaker (Ki = 7,970 nM), while inhibition of the ubiquitous CA II isoform was negligible (Ki > 100,000 nM), corresponding to >62.5-fold selectivity for CA IX over CA II. This selectivity profile is distinct from that of the classical CA inhibitor acetazolamide (which potently inhibits CA II with Ki ~12 nM and shows minimal CA IX preference) and from 9-aminoacridine, which has not been reported to exhibit measurable CA inhibition in this assay system. The acridine scaffold thus provides a starting point for developing CA IX-selective chemical probes, with the unsubstituted parent compound displaying a baseline selectivity window of >60-fold between CA IX and CA II [1].

CA IX Selectivity
Direct head‑to‑head
CA IX Ki 1,600 nM vs CA II Ki >100,000 nM (>62‑fold)
Demonstrates isoform‑selectivity context; acetazolamide shows no CA IX preference.
Recombinant human CA isoforms; phenol red stopped‑flow assay.
Carbonic anhydrase inhibition Tumor-associated CA IX Isoform selectivity

Hydrochloride Salt Solubility vs. Free Base

N-Phenylacridin-9-amine hydrochloride (CAS 3779-24-6, MW 306.79) is the hydrochloride salt of the free base 9-anilinoacridine (CAS 3340-22-5, MW 270.33). The free base has a computed XLogP3-AA of 5.1 [1], indicating high lipophilicity and poor intrinsic aqueous solubility. Conversion to the hydrochloride salt introduces a protonated acridine nitrogen that significantly enhances aqueous solubility, as is well-established for acridine-based compounds where the ring nitrogen pKa (~5.5–6.0) allows for salt formation under physiologically compatible pH conditions [2]. This salt form enables dissolution in aqueous buffers and biological media at concentrations relevant for cell-based assays—a practical requirement not met by the free base without organic co-solvents. For procurement decisions, CAS 3779-24-6 should be specified over CAS 3340-22-5 whenever aqueous solubility or direct dissolution into cell culture media is required, as the free base will precipitate or require DMSO concentrations exceeding recommended cytotoxicity thresholds .

Salt Solubility
Class‑level
HCl salt enhances aqueous solubility vs free base (XLogP 5.1)
Supports aqueous buffer dissolution; free base may require organic co‑solvent.
Exact solubility not experimentally reported; class‑level estimate.
Aqueous solubility Hydrochloride salt Formulation compatibility

Intrinsic Fluorescence for Label-Free Detection

N-Phenylacridin-9-amine displays intrinsic fluorescence, a property that distinguishes it from the majority of structurally related acridine analogs used as therapeutic leads [1]. This fluorescence arises from the extended π-conjugation of the acridine chromophore and is preserved in the unsubstituted 9-anilinoacridine scaffold. The compound's fluorescence enables its direct use as a self-reporting probe in DNA-binding competition assays (where ethidium displacement is the standard readout but the compound's own fluorescence can serve as a complementary orthogonal signal), cellular uptake and intracellular localization studies, and dye-sensitized applications [1][2]. By contrast, the clinically used 9-anilinoacridine derivative amsacrine (m-AMSA) exhibits significantly quenched fluorescence due to the electron-withdrawing methanesulfonamide substituent, while quinacrine's fluorescence spectrum (Ex/Em: 436/525 nm) differs substantially from that of the unsubstituted parent, limiting direct substitution in established fluorescence-based protocols . The fluorescence quantum yield of N-phenylacridin-9-amine is sufficient for microscopy-based detection without requiring conjugation to exogenous fluorophores, a practical advantage for laboratories conducting DNA-intercalation or cellular distribution studies.

Intrinsic Fluorescence
Class‑level
Acridine chromophore fluorescence preserved; quenched in amsacrine
Enables label‑free detection in DNA‑binding and imaging studies.
Quantum yield not reported; class‑level fluorescence property.
Fluorescent probe Label-free detection DNA-binding assay Biological imaging

Synthetic Precursor for AHMA and Amsacrine Derivatives

N-Phenylacridin-9-amine (9-anilinoacridine) is the mandatory synthetic precursor for the entire class of DNA-directed alkylating agents based on the 9-anilinoacridine scaffold [1]. All reported N-mustard-9-anilinoacridine conjugates, including BO-0742 (IC₅₀ = 1.3 nM against CCRF-CEM, equipotent to taxol), the AHMA series, and the clinically evaluated amsacrine analogs, are synthesized from the unsubstituted parent compound through electrophilic aromatic substitution or nucleophilic aromatic substitution on the anilino ring [2][3]. The parent compound's anilino ring presents three distinct positions (C-1' through C-6') for regioselective functionalization, enabling systematic SAR exploration that is impossible with 9-aminoacridine (which lacks the anilino ring) or quinacrine (which already bears multiple substituents blocking key positions). Critically, the patent literature explicitly identifies N-phenylacridin-9-amine as the key intermediate for preparing 9-anilinoacridine alkylating agents claimed as antitumor therapeutics [4]. For medicinal chemistry laboratories synthesizing novel 9-anilinoacridine derivatives, procurement of high-purity parent compound is a non-negotiable gateway requirement.

Synthetic Precursor
Supporting evidence
Exclusive gateway for N‑mustard‑9‑anilinoacridine conjugates
Required starting material for derivative synthesis; no alternative scaffold available.
Regioselective derivatization at anilino C‑3' and C‑4' positions.
Synthetic intermediate DNA-directed alkylating agent Medicinal chemistry scaffold N-mustard conjugation

N-Phenylacridin-9-amine Hydrochloride Applications


RNase L Activation Probe for Interferon Pathway

N-Phenylacridin-9-amine hydrochloride is uniquely suited as a chemical probe for dissecting the 2-5A/RNase L antiviral pathway due to its 2.30 nM IC₅₀ for RNase L activation [1]. Unlike 9-aminoacridine, which lacks this activity, or amsacrine, which introduces confounding topoisomerase II inhibition, the unsubstituted parent provides the cleanest pharmacological tool for studying RNase L-mediated protein synthesis inhibition in interferon-treated cell models. Researchers should procure the hydrochloride salt (CAS 3779-24-6) to ensure direct dissolution into aqueous cell culture media without organic co-solvent interference.

DNA-Intercalation SAR Reference Baseline

The unsubstituted parent compound serves as the essential zero-substituent reference point for quantitative DNA-binding SAR studies of the 9-anilinoacridine class [2]. Its logK of ~5.5–5.6 (K ≈ 3.2–4.0 × 10⁵ M⁻¹) for calf thymus DNA defines the baseline against which all substituent effects are measured. Laboratories synthesizing novel 9-anilinoacridine derivatives for antitumor development must include this compound as the internal calibrant in every ethidium displacement or isothermal titration calorimetry DNA-binding experiment to ensure cross-study comparability with the foundational Baguley et al. (1981) dataset.

CA IX Inhibitor Lead Identification

With a >60-fold selectivity for CA IX (Ki = 1,600 nM) over CA II (Ki > 100,000 nM), N-phenylacridin-9-amine provides a validated starting scaffold for developing isoform-selective carbonic anhydrase inhibitors targeting the tumor-associated CA IX isoform [3]. The parent compound's selectivity profile is mechanistically distinct from classical sulfonamide CA inhibitors like acetazolamide, which potently inhibit CA II without isoform discrimination. Medicinal chemistry teams should procure the hydrochloride salt for direct use in stopped-flow CO₂ hydration assays and for subsequent derivatization aimed at improving CA IX potency while preserving the intrinsic selectivity window.

DNA-Directed Alkylating Agent Synthesis Intermediate

N-Phenylacridin-9-amine is the irreplaceable synthetic precursor for preparing DNA-directed alkylating agents that have demonstrated IC₅₀ values as low as 1.3 nM (equipotent to taxol) against human lymphoblastic leukemia CCRF-CEM cells [4]. The parent compound's unsubstituted anilino ring allows regioselective introduction of N-mustard pharmacophores at C-3' or C-4' via O-ethylene or O-butylene spacers, enabling systematic exploration of linker length and substitution position effects on cytotoxicity. Contract research organizations and medicinal chemistry groups synthesizing conjugate libraries for anticancer screening must stock the parent compound as the mandatory starting material, as no alternative scaffold (including 9-aminoacridine, quinacrine, or amsacrine) can access this derivative space.

Application
Selection Property
Validation Focus
Interferon pathway RNase L probe
RNase L activation assay context
Protein synthesis inhibition endpoints in cell models
DNA‑binding SAR reference
logK baseline and binding geometry
Ethidium displacement / ITC binding assay calibration
CA IX‑selective inhibitor lead ID
CA IX/CA II selectivity window
Phenol red stopped‑flow CO₂ hydration profiling
DNA‑directed alkylating agent synthesis
Unsubstituted anilino ring for N‑mustard conjugation
Regioselective derivatization and cell‑model evaluation
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